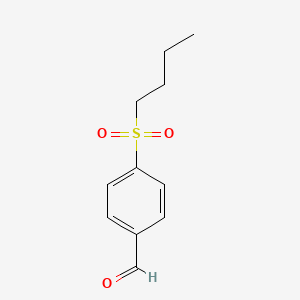![molecular formula C16H20BrN B13324294 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a complex organic compound that features a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by cyclopropanation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The indole moiety can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoles, cyclopropyl derivatives, and spirocyclic compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indol]-2’-one
- 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
Uniqueness
5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] stands out due to its unique spirocyclic structure and the presence of both a bromine atom and a cyclopropyl group
特性
分子式 |
C16H20BrN |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,1'-cyclohexane] |
InChI |
InChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2 |
InChIキー |
BKSBYAHPNIEZQC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


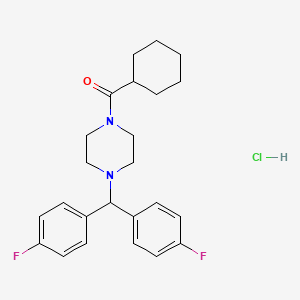
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
![3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324224.png)
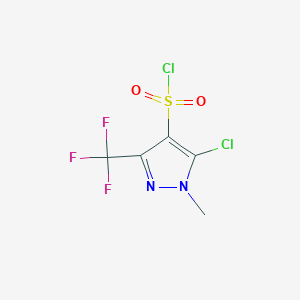
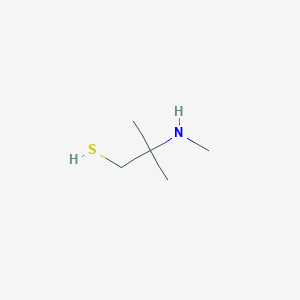
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)

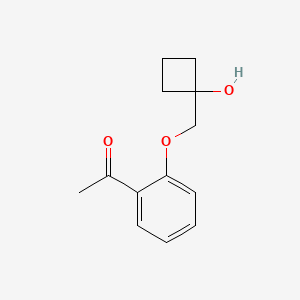
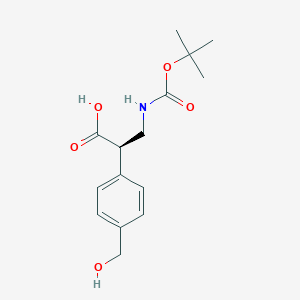

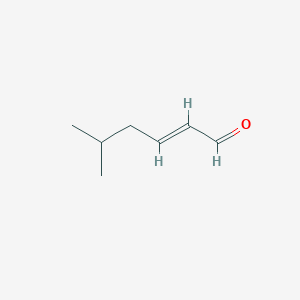
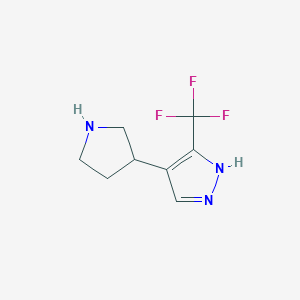
![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
